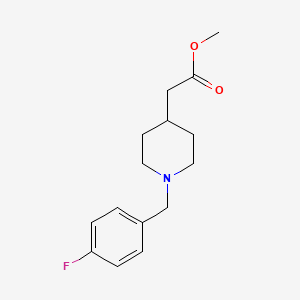

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate

Description

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate (CAS: 1158311-14-8) is a piperidine-derived ester featuring a 4-fluorobenzyl substituent on the piperidine nitrogen and a methyl ester group on the acetamide side chain. Its molecular formula is C15H21ClFNO2 in its hydrochloride salt form, with a molecular weight of 301.78 g/mol . The compound is synthesized via nucleophilic substitution between 2-(piperidin-4-yl)acetic acid hydrochloride and 4-fluorobenzyl halides in polar aprotic solvents like DMSO or DMF, typically under elevated temperatures (100–130°C) . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name |

methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMLVGEGRTIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-fluorobenzyl moiety is a critical structural feature. Analogs with alternative substituents on the benzyl group exhibit distinct physicochemical and biological properties:

Key Observations :

Positional Isomerism of Fluorine

Fluorine position on the benzyl ring significantly impacts molecular interactions:

Key Observations :

Piperidine Ring Modifications

Variations in the piperidine ring alter conformational flexibility:

Key Observations :

- Saturated piperidine in the target compound ensures rigidity, favoring interactions with hydrophobic enzyme pockets .

- Unsaturated analogs (e.g., piperidinylidene) exhibit higher reactivity due to conjugation but may suffer from reduced stability .

- 4F-MPH demonstrates the importance of piperidine substitution patterns in pharmacological activity, though the target compound’s bioactivity remains uncharacterized .

Ester Group Variations

The methyl ester group influences hydrolysis kinetics and bioavailability:

Key Observations :

- tert-Butyl esters enhance lipophilicity and prolong half-life, suitable for sustained-release formulations .

Biological Activity

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate, a compound featuring a piperidine core with a fluorobenzyl substituent, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

This compound is synthesized through multi-step processes involving reactions such as hydrogenation, cyclization, and amination. The presence of the fluorobenzyl group enhances its lipophilicity and biological activity, making it a significant subject for pharmacological research .

Antimalarial Activity

Research indicates that methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate exhibits promising antimalarial properties. In vitro assays against Plasmodium falciparum strains (both chloroquine-sensitive and resistant) revealed significant inhibition of parasite growth. The primary screening showed an inhibition rate between 56% to 93% at a concentration of 40 μg/mL , with IC50 values ranging from 1 to 5 μg/mL for the most active compounds.

| Strain | IC50 (μg/mL) | Inhibition (%) |

|---|---|---|

| 3D7 (sensitive) | 2.00 | 93 |

| Dd2 (resistant) | 3.50 | 80 |

These results suggest a high selectivity index (SI), indicating potential for development as an antimalarial agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (μM) | Reference Standard IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | 2.14 | 21.25 |

| Urease | 1.13 | Not applicable |

These findings highlight its potential therapeutic applications in treating conditions related to enzyme dysfunctions .

Interaction Studies

Studies have demonstrated that methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate interacts with various biological macromolecules, particularly heat shock proteins. This interaction may influence cellular stress responses and apoptosis pathways, suggesting potential applications in cancer therapy .

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial activity of piperidine derivatives, methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate was tested against several bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, which supports its use in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via a multi-step sequence involving:

N-Benzylation of piperidine : Reaction of 4-fluorobenzyl bromide with piperidin-4-yl acetate derivatives under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .

Esterification : Subsequent coupling of the intermediate with methyl acetate or acetic anhydride in the presence of coupling agents like EDCI/HOBt .

Key parameters include stoichiometric control of the fluorobenzyl group to avoid over-alkylation and the use of anhydrous conditions to prevent hydrolysis of the ester moiety .

Q. How is the structural identity of Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the piperidine-acetate backbone (δ ~3.6 ppm for the ester methyl group) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 280.145) .

- X-ray Crystallography : For crystalline derivatives, structural elucidation via single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in the synthesis of this compound, given its chiral piperidine center?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during the alkylation step to favor enantioselective formation .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to enhance enantiomer interconversion rates during synthesis .

Q. What strategies address contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the 4-fluorobenzyl group with 4-chlorobenzyl) and evaluate changes in receptor binding or enzyme inhibition profiles .

- Meta-Analysis of Assay Conditions : Reconcile discrepancies by standardizing assay protocols (e.g., cell lines, incubation times) across studies. For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Computational Docking : Use molecular dynamics simulations to predict binding modes and identify steric/electronic factors influencing activity .

Q. How does fluorination at the benzyl position influence the compound’s metabolic stability and pharmacokinetics?

Methodological Answer:

- In Vitro Microsomal Assays : Compare metabolic degradation rates (t₁/₂) of fluorinated vs. non-fluorinated analogs in liver microsomes. Fluorine’s electronegativity often reduces oxidative metabolism by CYP450 enzymes .

- LogP Measurements : Determine partition coefficients to assess lipophilicity changes. Fluorination typically increases LogP, enhancing blood-brain barrier permeability in neuroactive compounds .

- Radiolabeled Tracers : Use F-labeled analogs for in vivo PET imaging to track biodistribution and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.